(R)-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide 4-methylbenzenesulfonate

Description

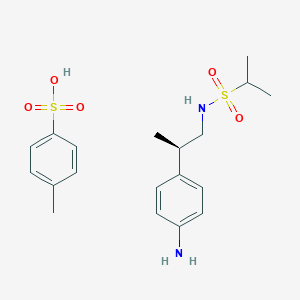

The compound "(R)-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide 4-methylbenzenesulfonate" is a chiral sulfonamide derivative characterized by a 4-aminophenyl group attached to a propyl chain and a propane-2-sulfonamide moiety. The 4-methylbenzenesulfonate (tosylate) counterion likely enhances crystallinity and stability, which are critical for pharmaceutical applications.

Properties

IUPAC Name |

N-[(2R)-2-(4-aminophenyl)propyl]propane-2-sulfonamide;4-methylbenzenesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2S.C7H8O3S/c1-9(2)17(15,16)14-8-10(3)11-4-6-12(13)7-5-11;1-6-2-4-7(5-3-6)11(8,9)10/h4-7,9-10,14H,8,13H2,1-3H3;2-5H,1H3,(H,8,9,10)/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFKWUARKMMYOON-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H28N2O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide 4-methylbenzenesulfonate typically involves multi-step organic reactions. The process may start with the preparation of the amine precursor, followed by sulfonation and subsequent purification steps. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for optimizing yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems for monitoring and controlling reaction parameters is essential to maintain the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines or other reduced forms.

Substitution: The aromatic ring can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, nitrating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso derivatives, while substitution can introduce halogens or nitro groups onto the aromatic ring.

Scientific Research Applications

Structural Characteristics

The compound's structure allows for diverse chemical reactivity, making it suitable for various applications. The presence of the sulfonamide group is particularly important for its biological activity.

Chemistry

In the field of organic chemistry, (R)-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide 4-methylbenzenesulfonate serves as a reagent for synthesizing complex molecules. Its ability to undergo various chemical reactions, such as oxidation and nucleophilic substitution, makes it a valuable tool in synthetic methodologies.

Key Reactions

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Oxidation | Forms quaternary ammonium cations | Water radical cations |

| Reduction | Produces corresponding amines or alcohols | Sodium borohydride or lithium aluminum hydride |

| Substitution | Generates various substituted sulfonamides | Nucleophiles under basic conditions |

Biology

Biologically, this compound is being explored as a biochemical probe due to its interactions with specific proteins and enzymes. Research indicates that it may modulate the activity of certain molecular targets, influencing biochemical pathways relevant to various diseases.

Potential Biological Targets

- Enzymes involved in metabolic pathways

- Receptors related to signaling processes

Medicine

In medicinal chemistry, this compound is under investigation for its therapeutic potential. It has shown promise as an inhibitor of enzymes linked to disease mechanisms, suggesting possible applications in drug development.

Case Studies

- Enzyme Inhibition : Studies have indicated that this compound can effectively inhibit specific enzymes implicated in cancer pathways, presenting a potential avenue for cancer treatment.

- Biochemical Probing : Research has demonstrated its utility in probing protein interactions, aiding in the understanding of complex biological systems.

Industry

In industrial applications, this compound is utilized in the development of advanced materials and as a catalyst in various chemical processes. Its unique properties allow it to facilitate reactions that are critical for producing high-performance materials.

Mechanism of Action

The mechanism of action of ®-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide 4-methylbenzenesulfonate would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors, modulating their activity through binding interactions. The sulfonamide group can mimic natural substrates, while the amine group may participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

LY451646: (R)-N-(2-(4'-Cyanobiphenyl-4-yl)propyl)propane-2-sulfonamide

- Structural Differences: LY451646 replaces the 4-aminophenyl group in the target compound with a 4′-cyanobiphenyl moiety.

- Pharmacological Profile : LY451646 is an AMPA receptor (AMPAR) potentiator with cognitive-enhancing effects in preclinical models. However, it exhibits a narrow therapeutic window , inducing seizures at doses 10-fold higher than those required for cognitive improvement. This bell-shaped efficacy curve limits its clinical utility .

- Implications for Target Compound: The 4-aminophenyl group in the target compound may reduce overactivation of AMPARs (a cause of seizures in LY451646) due to enhanced hydrogen bonding or receptor subtype selectivity. Further studies are needed to confirm this hypothesis.

N-(2-(4-Bromophenyl)propyl)propane-2-sulfonamide

- Structural Differences: This analog substitutes the 4-aminophenyl group with a bromophenyl group. Bromine’s bulkiness and lipophilicity may reduce solubility compared to the amine .

- Applications : Used as a pharmaceutical intermediate, its synthesis involves LCMS/GCMS and NMR for quality control, similar to the target compound. The bromine atom facilitates cross-coupling reactions (e.g., Suzuki-Miyaura), suggesting the target compound’s amine group could enable alternative derivatization strategies .

Benzothiazole-Substituted Benzenesulfonamides

- Structural Differences: These compounds feature a benzothiazole ring instead of the aminophenyl group (e.g., N-(4-(benzothiazole-2-yl)phenyl)benzenesulfonamide). Benzothiazole’s aromatic heterocycle enhances π-π stacking and may improve blood-brain barrier penetration .

- The presence of an amine at the meta or para position in these analogs influences receptor affinity, suggesting the para-amine in the target compound may optimize interactions .

Perfluorinated Sulfonamides

- Structural Differences: Examples like N-[3-(dimethylamino)propyl]-perfluoropentanesulfonamide () incorporate perfluorinated chains, drastically increasing lipophilicity and chemical stability. These properties contrast with the target compound’s polar amine and tosylate groups, which likely prioritize solubility over membrane permeability .

Key Comparative Data Table

| Compound Name | Key Structural Feature | Pharmacological Notes | Synthesis Insights |

|---|---|---|---|

| Target Compound (4-Aminophenyl derivative) | 4-Aminophenyl, tosylate salt | Hypothesized safer AMPAR modulation | Likely amine-sulfonyl coupling |

| LY451646 (4′-Cyanobiphenyl) | Cyanobiphenyl | Cognitive enhancement; seizures at high doses | Requires cyano group introduction |

| 4-Bromophenyl derivative | Bromophenyl | Pharmaceutical intermediate | Bromine facilitates cross-coupling |

| Benzothiazole derivatives | Benzothiazole ring | Enhanced receptor affinity via π-π stacking | Condensation with sulfonyl chlorides |

Biological Activity

(R)-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide 4-methylbenzenesulfonate is a sulfonamide derivative that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique chemical structure, which includes an aminophenyl group and sulfonamide functionalities, allowing it to interact with various biological targets.

- IUPAC Name : N-[2-(4-aminophenyl)propyl]propane-2-sulfonamide; 4-methylbenzenesulfonic acid

- Molecular Formula : C19H28N2O5S2

- Molecular Weight : 428.576 g/mol

- CAS Number : 376594-64-8

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes and receptors, thereby modulating their activity. This interaction may influence various biochemical pathways, making it a candidate for therapeutic applications.

Antitumor Activity

Recent studies have indicated that compounds structurally related to (R)-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide exhibit significant antitumor activity. For instance, derivatives with similar sulfonamide groups have been shown to inhibit histone deacetylases (HDACs), which play crucial roles in cancer cell proliferation and survival. In vitro assays demonstrated that certain analogs had IC50 values in the low micromolar range against various cancer cell lines, indicating potent antiproliferative effects .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic benefits in conditions such as diabetes and hypertension. The exact IC50 values and mechanisms of inhibition are still under investigation, but preliminary results suggest a promising role in enzyme modulation .

Case Study 1: HDAC Inhibition

A study focusing on the inhibition of HDACs revealed that compounds related to (R)-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide demonstrated class I selectivity with IC50 values ranging from 95 nM to 260 nM against HDAC1, HDAC2, and HDAC3. These findings suggest potential applications in cancer therapy where HDAC inhibitors are being explored as treatment options .

Case Study 2: Antiproliferative Effects

In vitro studies conducted on HepG2 liver cancer cells showed that derivatives of the compound exhibited significant antiproliferative effects. The most potent derivative achieved an IC50 value of approximately 1.30 µM, outperforming other known inhibitors in terms of efficacy. Further investigations into the mechanism revealed that these compounds induced cell cycle arrest and apoptosis in treated cells .

Research Findings

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (R)-N-(2-(4-Aminophenyl)propyl)propane-2-sulfonamide 4-methylbenzenesulfonate, and what purification methods ensure high yield and enantiomeric purity?

- Synthesis : The compound is typically synthesized via multi-step reactions. A common approach involves coupling 4-aminophenylpropylamine derivatives with propane-2-sulfonyl chloride under controlled pH and temperature to form the sulfonamide core. Subsequent salt formation with 4-methylbenzenesulfonic acid yields the final product .

- Purification : Chiral chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) ensures enantiomeric purity. HPLC with chiral stationary phases (e.g., cellulose-based columns) can resolve stereoisomers .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure and confirming stereochemical configuration?

- Spectroscopy : H/C NMR confirms functional groups and connectivity. Mass spectrometry (HRMS or ESI-MS) verifies molecular weight .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) with SHELX refinement resolves absolute stereochemistry. Challenges include obtaining high-quality crystals and addressing disorder in flexible side chains .

Q. What in vitro biological assays are commonly employed to evaluate this compound's enzyme inhibition potential, and what are key considerations for assay design?

- Assays : Fluorescence-based enzymatic assays (e.g., fluorescence polarization for kinase inhibition) or colorimetric methods (e.g., NADH-coupled assays for dehydrogenases) are standard.

- Design Considerations : Buffer composition (pH, ionic strength), substrate concentration (to avoid non-linear kinetics), and controls for non-specific binding (e.g., DMSO tolerance) are critical .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction with SHELX refinement resolve stereochemical ambiguities in this sulfonamide derivative, and what challenges arise from crystal packing effects?

- Methodology : SC-XRD data collected at low temperatures (e.g., 100 K) reduce thermal motion artifacts. SHELXL refines anisotropic displacement parameters and hydrogen-bonding networks.

- Challenges : Crystal twinning or disorder in the 4-methylbenzenesulfonate counterion may require advanced refinement strategies (e.g., PART instructions in SHELX) .

Q. What experimental approaches are used to investigate paradoxical bioactivity results between enzyme inhibition studies and cellular efficacy models?

- Approaches :

- Compare IC values from purified enzyme assays vs. cellular EC (accounting for membrane permeability via logP measurements).

- Use chemical probes (e.g., fluorescent derivatives) to track intracellular localization and target engagement .

Q. What strategies optimize molecular docking parameters when modeling this compound's interaction with ATP-binding cassette transporters, considering its conformational flexibility?

- Strategies :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.